molecular formula C17H17ClN2O4S2 B2687959 2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 895457-61-1

2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2687959
CAS No.: 895457-61-1
M. Wt: 412.9
InChI Key: QAMSBQQUAKBBNS-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O4S2 and its molecular weight is 412.9. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that features a sulfonamide group and a substituted benzothiazole moiety. This compound is notable for its potential therapeutic applications due to the presence of both the sulfonyl and benzothiazole functional groups, which are often associated with biological activity.

Structural Characteristics

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C16_{16}H18_{18}ClN3_{3}O3_{3}S
  • Molecular Weight : 365.84 g/mol

The structure includes:

  • A 4-chlorobenzenesulfonyl group.
  • An acetamide linked to a tetrahydro-benzothiazole derivative.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example:
    • N-(4-chlorophenyl)-2-(benzothiazol-2-yl)acetamide exhibited anticonvulsant activity.
    • 4-chloro-N-(substituted phenyl)benzamide demonstrated antimicrobial properties.
  • Anticancer Potential : The unique substitution pattern may enhance the anticancer activity of this compound compared to related structures.
  • Mechanism of Action : While specific mechanisms for this compound remain unexplored, docking studies could provide insights into its interaction with biological targets such as enzymes or receptors.

Comparative Analysis with Related Compounds

A comparison of structurally similar compounds reveals insights into potential biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-2-(benzothiazol-2-yl)acetamideContains a benzothiazole and acetamideAnticonvulsant activity
4-chloro-N-(substituted phenyl)benzamideSimilar sulfonamide structureAntimicrobial properties
2-(benzenesulfonyl)-N-(benzothiazol-2-yl)acetamideBenzothiazole and sulfonamide linkAnticancer potential

This table illustrates how variations in substitution can influence biological activity.

Case Studies and Research Findings

While direct studies on the target compound are scarce, related research provides context:

  • Antimicrobial Studies : Research on chloroacetamides indicates that compounds with halogenated phenyl rings exhibit significant antimicrobial effects against Gram-positive bacteria and MRSA. The presence of halogen increases lipophilicity, aiding in cellular penetration .
  • Quantitative Structure–Activity Relationship (QSAR) : Studies have employed QSAR analysis to predict the biological activity of newly synthesized compounds based on their structural characteristics. This approach can be applied to assess the potential efficacy of This compound .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMSBQQUAKBBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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